Cyclopropyl(2,5-difluorophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

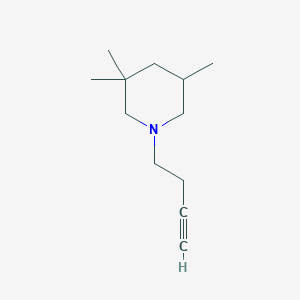

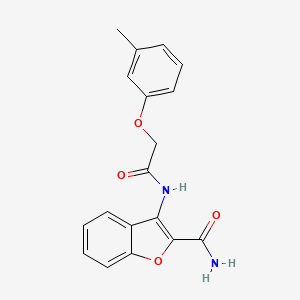

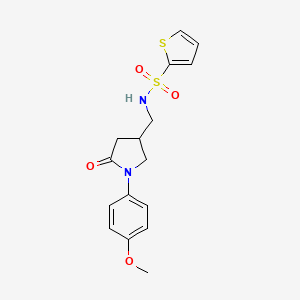

Cyclopropyl(2,5-difluorophenyl)methanamine is a research chemical . It has a molecular weight of 183.2 .

Molecular Structure Analysis

The molecular formula of Cyclopropyl(2,5-difluorophenyl)methanamine is C10H11F2N . The InChI code is 1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 .Physical And Chemical Properties Analysis

Cyclopropyl(2,5-difluorophenyl)methanamine is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Cyclopropyl compounds have been explored for their unique chemical properties and reactivities, such as in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes exhibit potential for studying fluid- and solid-state oligomeric interactions, highlighting their application in developing new materials with specific luminescent properties (Lai et al., 1999).

The development of methods for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine showcases the scalability of synthesizing cyclopropylamine derivatives. Such processes are crucial for the production of intermediates for pharmaceuticals and research chemicals, emphasizing the importance of cyclopropylamines in synthetic organic chemistry (Yarmolchuk et al., 2012).

Pharmacological Applications

- Cyclopropyl analogues have been synthesized and assessed for their biological activity, particularly as competitive antagonists for the NMDA receptor. This research is foundational for developing new therapeutics for neurological conditions, demonstrating the cyclopropyl group's utility in modifying drug activity and selectivity (Dappen et al., 1991).

Material Science and Catalysis

- Cyclopropenimine compounds have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol. This finding is significant for the development of new catalytic methods in organic synthesis, where cyclopropyl derivatives can lead to the creation of complex molecules with high precision (Bandar & Lambert, 2013).

Antiviral and Anticancer Research

The synthesis and evaluation of aminoadamantane derivatives, including those with cyclopropyl groups, have shown significant antiviral activity against influenza A virus. This research points to the potential of cyclopropyl-containing compounds in developing new antiviral agents (Kolocouris et al., 1994).

New palladium(II) and platinum(II) complexes based on Pyrrole Schiff Bases, incorporating cyclopropylamine derivatives, have been investigated for their anticancer activity. Such studies underline the role of cyclopropyl groups in designing metal-based drugs for cancer therapy (Mbugua et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

cyclopropyl-(2,5-difluorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUQJXAMZDXBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2,5-difluorophenyl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)

![7-Fluoro-2-methyl-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2833013.png)

![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)